2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of pyridine, pyrazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Bromination of Pyridine: The starting material, 2-aminopyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-aminopyridine.
Formation of Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The 5-bromo-2-aminopyridine is then coupled with the pyrazole derivative through a condensation reaction, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves esterification to introduce the carboxylate group, using reagents like methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromine substituent or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an aprotic solvent like dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen replacing the bromine or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine.
Condensation: Imines or hydrazones with extended conjugation.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for various modifications, making it useful in the synthesis of heterocyclic compounds and natural product analogs.
Biology
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its ability to interact with biological macromolecules. It may be explored for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be developed as drug candidates. Its ability to form hydrogen bonds and π-π interactions makes it a promising scaffold for designing molecules that can bind to specific biological targets.
Industry
In the material science industry, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The exact mechanism of action would depend on the specific application. Generally, the compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by occupying the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by mimicking or blocking natural ligands.
Altering Cellular Pathways: Affecting signal transduction pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1H-PYRAZOLE-3-CARBOXYLATE: Lacks the methyl group on the pyrazole ring.
2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE: Has a chlorine atom instead of bromine.
2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-IMIDAZOLE-3-CARBOXYLATE: Contains an imidazole ring instead of pyrazole.
Uniqueness
The presence of both bromine and a methyl group on the pyrazole ring makes 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE unique. This combination can influence its reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C12H11BrN4O3 |
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Molecular Weight |
339.14 g/mol |
IUPAC Name |
[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN4O3/c1-17-5-4-9(16-17)12(19)20-7-11(18)15-10-3-2-8(13)6-14-10/h2-6H,7H2,1H3,(H,14,15,18) |
InChI Key |
RDQRNRRTEZPFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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